Certified Purity for Quantification as an Avanafil Process Impurity
As a certified reference standard for a specific Avanafil process impurity, the target compound is supplied with a defined purity level that is critical for its quantification. The certified purity of the hydrochloride salt is ≥98% [1], a benchmark for accurate mass balance calculations. In contrast, a closely related positional isomer, 3-chloro-4-methoxybenzylamine (CAS 41965-95-1), has a reported melting point of 250-255°C (lit.) but lacks the same certification for use as an Avanafil impurity standard [2]. This certified purity ensures a known and minimized contribution of the reference standard itself to total impurity load during pharmaceutical analysis.
| Evidence Dimension | Certified Purity for Pharmaceutical Reference Standard |
|---|---|
| Target Compound Data | ≥98% (HPLC, as hydrochloride salt) |
| Comparator Or Baseline | 3-chloro-4-methoxybenzylamine (CAS 41965-95-1): No certified purity for Avanafil impurity use; listed melting point 250-255°C |
| Quantified Difference | The target compound provides a quantifiable certified purity (≥98%), whereas the comparator's supplied purity is not guaranteed for this specific application, creating uncertainty in analytical quantification. |
| Conditions | Supplier Certificates of Analysis; literature melting point data. |
Why This Matters
For procurement in analytical method validation, the certified purity directly dictates the accuracy of impurity quantification, making a non-certified alternative an unacceptable risk for regulatory filing.
- [1] National Standards Material Network. (n.d.). Avanafil Impurity 4 (DZP-04352) Reference Standard. Retrieved from bzwz-sys.com View Source
- [2] ChemWhat. (n.d.). 3-chloro-4-methoxybenzylamine hydrochloride (CAS 41965-95-1). Retrieved from chemwhat.net View Source
